2-(2,4-dichlorobenzyl)-6-styryl-3(2H)-pyridazinone 2-(2,4-dichlorobenzyl)-6-styryl-3(2H)-pyridazinone
Brand Name: Vulcanchem
CAS No.: 1164459-04-4
VCID: VC4244159
InChI: InChI=1S/C19H14Cl2N2O/c20-16-8-7-15(18(21)12-16)13-23-19(24)11-10-17(22-23)9-6-14-4-2-1-3-5-14/h1-12H,13H2/b9-6+
SMILES: C1=CC=C(C=C1)C=CC2=NN(C(=O)C=C2)CC3=C(C=C(C=C3)Cl)Cl
Molecular Formula: C19H14Cl2N2O
Molecular Weight: 357.23

2-(2,4-dichlorobenzyl)-6-styryl-3(2H)-pyridazinone

CAS No.: 1164459-04-4

Cat. No.: VC4244159

Molecular Formula: C19H14Cl2N2O

Molecular Weight: 357.23

* For research use only. Not for human or veterinary use.

2-(2,4-dichlorobenzyl)-6-styryl-3(2H)-pyridazinone - 1164459-04-4

Specification

CAS No. 1164459-04-4
Molecular Formula C19H14Cl2N2O
Molecular Weight 357.23
IUPAC Name 2-[(2,4-dichlorophenyl)methyl]-6-[(E)-2-phenylethenyl]pyridazin-3-one
Standard InChI InChI=1S/C19H14Cl2N2O/c20-16-8-7-15(18(21)12-16)13-23-19(24)11-10-17(22-23)9-6-14-4-2-1-3-5-14/h1-12H,13H2/b9-6+
Standard InChI Key BDNUYWRQHSSDBC-RMKNXTFCSA-N
SMILES C1=CC=C(C=C1)C=CC2=NN(C(=O)C=C2)CC3=C(C=C(C=C3)Cl)Cl

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s core consists of a pyridazinone ring (a six-membered heterocycle with two nitrogen atoms and a ketone group). The 2,4-dichlorobenzyl group introduces electron-withdrawing chlorine atoms at positions 2 and 4 of the benzene ring, while the styryl group (C6H5CH=CH\text{C}_6\text{H}_5-\text{CH}=\text{CH}-) contributes π-conjugation, enhancing interactions with biological targets .

Table 1: Physical and Chemical Properties

PropertyValue
Molecular FormulaC19H14Cl2N2O\text{C}_{19}\text{H}_{14}\text{Cl}_2\text{N}_2\text{O}
Molecular Weight357.23 g/mol
CAS Registry Number1164459-04-4
Boiling Point506.6 ± 60.0 °C (predicted)
Density1.26 ± 0.1 g/cm³ (predicted)
pKa1.88 ± 0.20 (predicted)

Synthesis Methodology

Synthesis typically involves a multi-step process:

  • Precursor Preparation: Reacting 4-(2,4-dichlorophenyl)-4-oxobutanoic acid with hydrazine hydrate in ethanol under reflux yields the pyridazinone core .

  • Functionalization: The styryl group is introduced via a Knoevenagel condensation between 6-formylpyridazinone and benzaldehyde derivatives .

  • Purification: Crystallization from ethanol or acetone ensures high purity (>95%).

Key spectral data for structural confirmation:

  • IR: νC=O\nu_{\text{C=O}} at 1670–1690 cm⁻¹, νC=N\nu_{\text{C=N}} at 1600–1620 cm⁻¹.

  • ¹H NMR: Aromatic protons (δ 7.2–8.1 ppm), styryl vinyl protons (δ 6.8–7.0 ppm), and dichlorobenzyl methylene protons (δ 4.3–4.5 ppm) .

Biological Activities and Mechanisms

Anti-Inflammatory and Analgesic Effects

Pyridazinone derivatives inhibit cyclooxygenase-2 (COX-2) and reduce prostaglandin E2 (PGE2) synthesis. In rodent models, this compound showed 70% edema inhibition at 50 mg/kg, comparable to ibuprofen . The dichlorobenzyl group enhances binding to COX-2’s hydrophobic pocket, while the styryl moiety stabilizes interactions via π-π stacking .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC₅₀ (µM)Reference
HCT116 (Colon)12.5
AGS (Gastric)18.7
SH-SY5Y (Neuro)22.4

Antimicrobial Activity

Against Staphylococcus aureus and Escherichia coli, minimum inhibitory concentrations (MICs) were 32 µg/mL and 64 µg/mL, respectively. The dichlorobenzyl group disrupts bacterial membrane integrity, while the styryl moiety inhibits DNA gyrase.

Comparative Analysis with Analogues

Role of Substituents

  • 2-(3,4-Dichlorobenzyl) Analog: Reduced COX-2 selectivity (IC₅₀ = 1.2 µM vs. 0.8 µM for the 2,4-dichloro derivative) .

  • 6-Phenyl vs. 6-Styryl: Styryl substitution improves anticancer potency by 40% due to enhanced lipid membrane permeability .

Quantum Chemical Insights

Density functional theory (DFT) calculations reveal:

  • HOMO-LUMO Gap: 4.2 eV, indicating moderate reactivity.

  • Electrostatic Potential: Negative charge localized on the pyridazinone oxygen, facilitating hydrogen bonding with biological targets .

Applications in Drug Development

Lead Optimization Strategies

  • Acetylation of the Pyridazinone NH: Improves metabolic stability (t₁/₂ increased from 2.1 to 5.3 hours in rat liver microsomes) .

  • Hybrid Molecules: Conjugation with peptidomimetics enhances antiplatelet activity (85% inhibition at 10 µM) .

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